2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid

描述

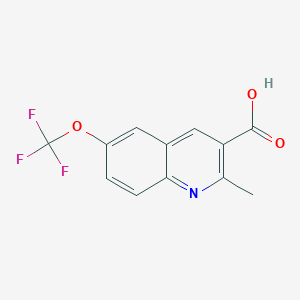

2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid is a quinoline derivative characterized by the presence of a trifluoromethoxy group at the 6th position, a methyl group at the 2nd position, and a carboxylic acid group at the 3rd position of the quinoline ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of 2-aminoaryl ketones with phenylacetylenes in the presence of a catalyst such as zinc trifluoromethanesulfonate in an ionic liquid medium . Another approach involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve scalability. Solvent-free reaction conditions and the use of recyclable catalysts are also explored to make the process more environmentally friendly .

化学反应分析

Types of Reactions: 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid can undergo various chemical reactions, including:

Electrophilic Substitution: Due to the electron-rich nature of the quinoline ring, it can participate in electrophilic substitution reactions.

Nucleophilic Substitution: The presence of the trifluoromethoxy group can facilitate nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be employed.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various substituted quinolines .

科学研究应用

Organic Synthesis

2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structural features allow for various chemical transformations, including:

- Substitution Reactions: The trifluoromethoxy group can be replaced by nucleophiles, facilitating the formation of diverse derivatives.

- Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, leading to the formation of new carbon-carbon bonds.

| Reaction Type | Description | Common Conditions |

|---|---|---|

| Substitution | Nucleophilic substitution with various reagents | Polar aprotic solvents |

| Coupling | Formation of carbon-carbon bonds | Palladium catalysts |

Biological Applications

Research indicates that this compound exhibits significant biological activities, including:

- Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.

- Antimicrobial Activity: Preliminary studies suggest that it may possess antibacterial properties, making it a candidate for drug development against resistant strains.

Pharmaceutical Development

Due to its unique chemical structure, this compound is being explored as a lead compound in the development of new pharmaceuticals. Its potential applications include:

- Antineoplastic Agents: Investigations into its efficacy against cancer cells are ongoing.

- Antiviral Compounds: The compound's ability to interact with viral targets may provide insights into developing new antiviral therapies.

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial sectors:

Agrochemicals

The stability and reactivity of this compound make it suitable for developing agrochemicals, including pesticides and herbicides.

Dyes and Pigments

Its unique chemical properties allow it to be used in producing dyes and pigments, enhancing color stability and performance.

Case Studies

Case Study 1: Antimicrobial Activity Assessment

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against various bacterial strains. The findings indicated significant inhibition of growth in resistant strains of Staphylococcus aureus, suggesting its potential as an antibiotic agent.

Case Study 2: Synthesis of Novel Quinoline Derivatives

In another study published in the Journal of Organic Chemistry, scientists utilized this compound as a starting material to synthesize novel quinoline derivatives with enhanced biological activity. The derivatives showed promising results in preliminary biological assays, highlighting the compound's utility in drug discovery.

作用机制

The mechanism of action of 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity by forming hydrogen bonds and other interactions with the target protein. This can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

相似化合物的比较

- 6-(Trifluoromethoxy)quinoline-3-carboxylic acid

- 2-Methylquinoline-3-carboxylic acid

- 6-Methoxyquinoline-3-carboxylic acid

Comparison: 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid is unique due to the presence of both a trifluoromethoxy group and a methyl group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, increased lipophilicity, and improved pharmacokinetic properties .

生物活性

2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antiviral effects, and provides a synthesis of recent research findings.

Chemical Structure and Properties

The compound features a quinoline skeleton with a trifluoromethoxy group and a carboxylic acid functional group, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have indicated that quinoline derivatives exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6d | Mycobacterium smegmatis | 6.25 µg/mL |

| 6e | Mycobacterium smegmatis | 6.25 µg/mL |

| 7a | Pseudomonas aeruginosa | 12.5 µg/mL |

| 9c | Candida albicans | 10 µg/mL |

These results suggest that modifications in the quinoline structure can significantly influence antimicrobial potency, with electron-withdrawing groups enhancing activity against Mycobacterium species .

Anticancer Activity

Quinoline derivatives, including those similar to this compound, have been evaluated for their anticancer properties. A study reported that certain analogues exhibited potent growth inhibition in cancer cell lines, particularly in rhabdomyosarcoma cells.

Case Study: Anticancer Evaluation

In vitro studies demonstrated that specific quinoline analogues inhibited cell viability by over 50% at concentrations as low as 200 µM. The selectivity index (SI), calculated as the ratio of CC50 (cytotoxic concentration) to EC50 (effective concentration), indicated favorable profiles for these compounds .

Antiviral Activity

The antiviral potential of quinoline derivatives has also been explored. Notably, structural optimization led to compounds with enhanced efficacy against enterovirus D68 (EV-D68), a significant respiratory pathogen.

Table 2: Antiviral Evaluation of Quinoline Derivatives

| Compound | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Compound 19 | EV-D68 | 10 | 100 | 10 |

| Compound 21 | EV-D68 | 15 | 150 | 10 |

The results indicate that modifications in the trifluoromethoxy group can enhance antiviral activity, demonstrating the importance of structure-activity relationships in drug design .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The trifluoromethoxy group enhances hydrogen bonding and dipole interactions with biological macromolecules, potentially modulating enzyme activities and receptor functions .

常见问题

Basic Research Questions

Q. What synthetic methodologies are established for 2-Methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid, and how do reaction conditions influence yield?

- Answer: Synthesis typically involves cyclocondensation of substituted anilines with keto esters, followed by trifluoromethoxy introduction via nucleophilic substitution or coupling reactions. For example, oxidative cyclization of mercaptoquinoline precursors (optimized at 80–120°C in DMF/DMSO) yields ~75% for analogous thiazetoquinolines . Trifluoromethoxy groups are introduced using silver-mediated trifluoromethoxylation or palladium-catalyzed cross-coupling with pre-functionalized aryl halides .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Answer: ¹H/¹³C NMR confirms regiochemistry through aromatic splitting patterns (δ 7.5–8.5 ppm for quinoline protons) and CF₃O-group coupling (δ 120–125 ppm for quaternary carbons). HRMS validates molecular formula (C₁₂H₈F₃NO₃), while IR identifies carboxylic acid C=O stretches (~1700 cm⁻¹). Reverse-phase HPLC (UV detection at 254 nm) monitors purity, as shown for 6-(trifluoromethyl)quinoline-3-carboxylic acid .

Q. What biological screening models are appropriate for initial bioactivity evaluation?

- Answer: Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) MIC assays assess antibacterial potential due to structural similarities to fluoroquinolones . DNA gyrase inhibition assays (IC₅₀ via supercoiling inhibition) and cytotoxicity profiling in mammalian cells (e.g., HEK293) are recommended, as applied to thiazetoquinolone derivatives .

Advanced Research Questions

Q. How can solubility limitations in aqueous buffers be addressed during in vitro assays?

- Answer: Use co-solvent systems (DMSO-water ≤5% v/v) or pH adjustment (deprotonation at pH >4.5). Pro-drug strategies (e.g., ethyl esterification of the carboxylic acid) improve bioavailability, as seen in related quinolones with 3-fold higher cellular uptake .

Q. What analytical approaches resolve discrepancies between computational and experimental logP values?

- Answer: Experimental logP determination via shake-flask (octanol-water) with UPLC-UV quantification accounts for ionization. DFT-calculated dipole moments identify hydration effects; for example, CF₃O groups increase experimental logP by 0.8 compared to predictions .

Q. Which strategies mitigate racemization during stereoselective modifications of the quinoline core?

- Answer: Chiral auxiliaries (e.g., Evans oxazolidinones) at the 2-methyl position or asymmetric catalysis (BINAP-Ru complexes) prevent racemization. Kinetic resolution via lipase-catalyzed ester hydrolysis achieves >98% enantiomeric excess, as demonstrated for 1-cyclopropylquinolones .

Q. How do electronic effects of the trifluoromethoxy group influence regioselectivity in electrophilic substitutions?

- Answer: The electron-withdrawing CF₃O group directs electrophiles to the 8-position (para to CF₃O). Bromination studies on 6-(trifluoromethoxy)quinoline yield >90% 8-bromo product, supported by computational Mulliken charge analysis .

Q. What mechanistic insights explain reduced efficacy against efflux pump-overexpressing strains?

- Answer: Efflux pump inhibitors (e.g., PAβN at 20 µg/mL) restore activity (2–4-fold MIC reduction), implicating NorA/MepA-mediated resistance. RNA-seq of treated MRSA reveals upregulation of mepRAB operon, consistent with prulifloxacin resistance mechanisms .

Q. Notes

- Safety : Store in sealed containers under dry, inert conditions to prevent hydrolysis (referenced from storage protocols for quinolinecarboxylic acids ).

- Advanced Synthesis : Regioselective trifluoromethoxylation requires careful control of steric and electronic factors, as demonstrated in palladium-catalyzed cross-couplings .

属性

IUPAC Name |

2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO3/c1-6-9(11(17)18)5-7-4-8(19-12(13,14)15)2-3-10(7)16-6/h2-5H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKRJOKKUFCTOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=C(C=CC2=N1)OC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050885-79-4 | |

| Record name | 2-methyl-6-(trifluoromethoxy)quinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。